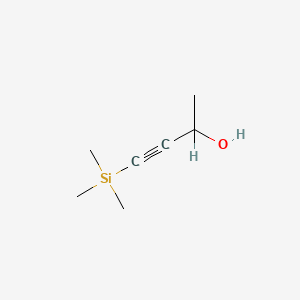

4-Trimethylsilyl-3-butyn-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJSDJHRTMFJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990235 | |

| Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6999-19-5 | |

| Record name | 4-(Trimethylsilyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trimethylsilyl)-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Trimethylsilyl-3-butyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Trimethylsilyl-3-butyn-2-ol, a valuable building block in organic synthesis. Due to the limited availability of direct experimental spectra for the trimethylsilyl (TMS) derivative, this guide utilizes the detailed spectroscopic data from its close structural analog, 4-triisopropylsilyl-3-butyn-2-ol (TIPS derivative), as a primary reference. The electronic similarities between TMS and TIPS groups ensure that the data presented for the core butynol structure is highly representative. This document includes tabulated NMR and IR data, predicted mass spectrometry data, detailed experimental protocols for synthesis and analysis, and visualizations of the chemical structure and analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, with NMR and IR data referenced from the analogous 4-triisopropylsilyl-3-butyn-2-ol.

Table 1: ¹H NMR Spectroscopic Data

Data obtained in CDCl₃ at 300 MHz for 4-triisopropylsilyl-3-butyn-2-ol.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.55 | Quartet | 6.6 | 1H | CH-OH |

| 1.78 | Singlet | - | 1H | OH |

| 1.48 | Doublet | 6.6 | 3H | CH₃-CH |

| 1.08 | Multiplet | - | 21H | (CH(CH₃)₂)₃Si- |

Note: For the trimethylsilyl analog, the multiplet at 1.08 ppm would be replaced by a singlet at approximately 0.1-0.2 ppm, integrating to 9H for the (CH₃)₃Si- group.

Table 2: ¹³C NMR Spectroscopic Data

Data obtained in CDCl₃ at 75 MHz for 4-triisopropylsilyl-3-butyn-2-ol.[1]

| Chemical Shift (δ) ppm | Assignment |

| 109.8 | -C≡C-Si |

| 84.3 | -C≡C-Si |

| 58.7 | CH-OH |

| 24.5 | CH₃-CH |

| 18.5 | (CH(CH₃)₂)₃Si- |

| 11.1 | (CH(CH₃)₂)₃Si- |

Note: For the trimethylsilyl analog, the signals at 18.5 and 11.1 ppm would be replaced by a single peak for the (CH₃)₃Si- group, typically appearing around 0 ppm.

Table 3: Infrared (IR) Spectroscopic Data

Data obtained as a neat film for 4-triisopropylsilyl-3-butyn-2-ol.[1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3325 | O-H stretch (broad) |

| 2943, 2866 | C-H stretch (aliphatic) |

| 2173 | C≡C stretch (alkyne) |

| 1464 | C-H bend |

Table 4: Mass Spectrometry (MS) Data

Predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.0887 |

| [M+Na]⁺ | 165.0706 |

| [M-H]⁻ | 141.0741 |

| [M]⁺ | 142.0808 |

Experimental fragmentation data for the parent compound, 3-butyn-2-ol, shows a characteristic large peak at m/z=55, attributed to the stable propargyl/allenyl cation formed after fragmentation.[2] A similar fragmentation pattern involving the loss of the trimethylsilyl group and subsequent rearrangements would be expected for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of silylated 3-butyn-2-ol derivatives is well-documented. The following is a representative procedure adapted from Organic Syntheses for a related compound.[1]

-

Lithiation of Silylacetylene: A solution of trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) is cooled to -40 °C under an inert atmosphere (e.g., argon).

-

Addition of Aldehyde: tert-Butyllithium (in pentane) is added dropwise to the stirred solution. The resulting mixture is stirred for 30 minutes at -40 °C. Freshly distilled acetaldehyde is then added in one portion.

-

Quenching and Extraction: The reaction is stirred for an additional 20 minutes at -40 °C and then quenched by pouring it into a rapidly stirring solution of saturated aqueous ammonium chloride. The phases are separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a neat thin film on a salt plate (e.g., NaCl).

-

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with gas chromatography (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for fragmentation.

Visualizations

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

A Technical Guide to 4-Trimethylsilyl-3-butyn-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trimethylsilyl-3-butyn-2-ol is a versatile chiral building block in organic synthesis, particularly valued for its role in the construction of complex molecular architectures. Its bifunctional nature, possessing both a secondary alcohol and a protected terminal alkyne, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and its applications in the synthesis of biologically active molecules.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for selective deprotection under specific conditions. The presence of a stereocenter at the C-2 position makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄OSi | [1] |

| Molecular Weight | 142.27 g/mol | [2] |

| CAS Number | 6999-19-5 | [2] |

| Boiling Point | 126-129 °C | [3] |

| Density | 0.846 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.446 | [3] |

| Appearance | Colorless to pale yellow liquid | - |

| Solubility | Soluble in common organic solvents such as pentane, diethyl ether, and dichloromethane. | [4] |

Spectral Data

Table 2: Reference Spectral Data for 4-Triisopropylsilyl-3-butyn-2-ol

| Data Type | Key Features |

| ¹H NMR (300 MHz, CDCl₃) | δ: 4.55 (q, J = 6.6 Hz, 1H), 1.78 (s, 1H), 1.48 (d, J = 6.6 Hz, 3H), 1.08 (m, 21H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 109.8, 84.3, 58.7, 24.5, 18.5, 11.1 |

| IR (film) | ν (cm⁻¹): 3325, 2943, 2866, 2173, 1464 |

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of trimethylsilylacetylene with acetaldehyde. The resulting racemic mixture can then be resolved to obtain the individual enantiomers.

Synthesis of Racemic this compound

A general procedure for the synthesis of a silylated butynol involves the deprotonation of a silylacetylene followed by the addition of acetaldehyde.[5]

Materials:

-

Trimethylsilylacetylene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes or pentane)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with trimethylsilylacetylene and anhydrous THF.

-

The solution is cooled to -40 °C.

-

A solution of n-BuLi or t-BuLi is added dropwise to the stirred solution. The reaction mixture is stirred at -40 °C for 30 minutes.

-

Acetaldehyde is then added in one portion. The reaction is stirred for an additional 20 minutes at -40 °C.

-

The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl at room temperature.

-

The phases are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield racemic this compound.

Enzymatic Resolution of Racemic this compound

The resolution of racemic this compound can be achieved through lipase-catalyzed acetylation.[4]

Materials:

-

Racemic this compound

-

Pentane

-

Amano Lipase AK

-

Vinyl acetate

-

Activated 4Å molecular sieves

-

Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Succinic anhydride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diisobutylaluminium hydride (DIBAL-H) in hexanes

-

Aqueous Rochelle's salt solution

Procedure:

-

Enzymatic Acetylation:

-

To a stirred solution of racemic this compound in pentane, add Amano Lipase AK, vinyl acetate, and activated 4Å molecular sieves.

-

Stir the mixture at room temperature for approximately 72 hours, monitoring the reaction progress by GC until about 50% completion.

-

Filter the mixture and concentrate the filtrate to obtain a mixture of the unreacted (S)-alcohol and the (R)-acetate.

-

-

Separation of Enantiomers:

-

To the mixture from the previous step dissolved in THF, add Et₃N, DMAP, and succinic anhydride.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction and quench with saturated aqueous NaHCO₃.

-

Extract the mixture with EtOAc. The organic layer contains the (R)-acetate.

-

Wash the organic layer with 10% HCl and brine, dry over MgSO₄, filter, and concentrate. The crude (R)-4-trimethylsilyl-3-butyn-2-yl acetate can be purified by distillation.

-

The aqueous layer is acidified with HCl and extracted with Et₂O to isolate the (S)-4-trimethylsilyl-3-butyn-2-yl succinate.

-

-

Hydrolysis to Enantiopure Alcohols:

-

(R)-4-Trimethylsilyl-3-butyn-2-ol: Dissolve the purified (R)-acetate in hexanes, cool to -78 °C, and add a solution of DIBAL-H in hexanes. After stirring, the reaction is worked up using Rochelle's salt solution. The product is extracted with Et₂O, dried, and purified by distillation.

-

(S)-4-Trimethylsilyl-3-butyn-2-ol: Dissolve the (S)-succinate in CH₂Cl₂, cool to -78 °C, and add a solution of DIBAL-H in hexanes. The workup and purification are similar to the (R)-enantiomer.

-

Applications in Drug Development

The enantiomers of this compound are valuable intermediates in the synthesis of pharmaceuticals. For instance, (S)-4-(trimethylsilyl)-3-butyn-2-ol is a key intermediate in the preparation of 5-lipoxygenase inhibitors.[2] It has also been utilized as an auxiliary for the stereocontrolled synthesis of Salinosporamide analogs, which are known for their potent anticancer properties.[6]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and resolution of this compound.

Caption: Experimental workflow for the synthesis and resolution of this compound.

Conclusion

This compound is a cornerstone chiral synthon in modern organic chemistry. Its well-established synthesis and resolution protocols provide access to enantiomerically pure forms, which are crucial for the development of new therapeutic agents. This guide has summarized its key physical and chemical properties and provided detailed experimental procedures to aid researchers and drug development professionals in its effective utilization.

References

- 1. PubChemLite - 4-(trimethylsilyl)-3-butyn-2-ol (C7H14OSi) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (PDF) (S)-4-Trimethylsilyl-3-Butyn-2-Ol as an Auxiliary for [research.amanote.com]

The Reactivity of 4-Trimethylsilyl-3-butyn-2-ol with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-trimethylsilyl-3-butyn-2-ol with a range of electrophiles. This versatile building block, possessing a propargylic alcohol moiety and a terminal silyl-protected alkyne, offers a unique platform for diverse chemical transformations. This document details key reactions, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

Core Reactivity Profile

This compound exhibits a rich and varied reactivity profile, primarily centered around its three key functional components: the hydroxyl group, the carbon-carbon triple bond, and the trimethylsilyl group. Electrophilic attack can occur at the alkyne, and the hydroxyl group can participate in or direct various reactions. The trimethylsilyl group serves as a removable protecting group and can influence the regioselectivity of certain transformations.

Key Reactions and Experimental Protocols

This section details the primary classes of reactions that this compound undergoes with electrophiles, providing both mechanistic insights and practical experimental procedures.

Synthesis of (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol Derivatives

The chirality of the secondary alcohol at the C-2 position plays a crucial role in stereoselective synthesis. Both enantiomers can be accessed through enzymatic resolution of the racemic alcohol. The resolved alcohols can then be converted to their corresponding mesylates, which are versatile precursors for subsequent reactions.

Part A: (R)-4-Trimethylsilyl-3-butyn-2-yl Acetate and (S)-4-Trimethylsilyl-3-butyn-2-yl Succinate

-

A 1-L round-bottomed flask is charged with racemic this compound (10.0 g, 69.9 mmol), pentane (250 mL), Amano Lipase AK (2.00 g), freshly distilled vinyl acetate (50 mL), and pulverized, activated 4Å molecular sieves (1 g).

-

The mixture is stirred at room temperature for 72 hours, at which point the reaction should reach approximately 50% completion as monitored by GC.

-

The mixture is filtered, and the solvent is removed via rotary evaporation.

-

The resulting mixture of alcohol and acetate is dissolved in THF (50 mL), to which triethylamine (9.1 mL, 65.0 mmol), DMAP (92 mg, 0.75 mmol), and succinic anhydride (4.15 g, 41.1 mmol) are added successively.

-

The mixture is heated to reflux for 4 hours, cooled, and then quenched with saturated aqueous NaHCO₃ to adjust the pH to ≥9.

-

The solution is stirred vigorously for 1 hour, diluted with ethyl acetate (75 mL), and the organic layer is separated.

-

The organic layer is washed with 10% HCl (200 mL) and brine (200 mL), dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by bulb-to-bulb distillation (65°C at 0.5 mmHg) to yield (R)-4-trimethylsilyl-3-butyn-2-yl acetate. The remaining (S)-4-trimethylsilyl-3-butyn-2-yl succinate is carried on without further purification.

Part B: (R)-4-Trimethylsilyl-3-butyn-2-ol

-

To a 100-mL round-bottomed flask, the acetate from Part A (6.11 g, 33.2 mmol) in hexanes (40 mL) is added at -78°C, followed by DIBAL-H (50 mL of 1.0 M solution in hexanes).

-

The solution is stirred for 10 minutes and then poured into a rapidly stirred mixture of aqueous Rochelle's salt (300 mL) and Et₂O (200 mL).

-

The Et₂O layer is separated, dried over MgSO₄, filtered, and concentrated.

-

The resulting oil is purified by bulb-to-bulb distillation (80°C at 0.5 mmHg) to yield (R)-4-trimethylsilyl-3-butyn-2-ol.

Part C: (S)-4-Trimethylsilyl-3-butyn-2-ol

-

To a 250-mL round-bottomed flask, a solution of the succinate from Part A (8.48 g, 34.8 mmol) in CH₂Cl₂ (100 mL) at -78°C is added, followed by DIBAL-H (77 mL of 1.0 M solution in hexanes).

-

The product is isolated as described for the (R)-enantiomer and purified by bulb-to-bulb distillation (75-80°C at 0.5 mmHg) to yield (S)-4-trimethylsilyl-3-butyn-2-ol.

Part D: (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate

-

A 500-mL round-bottomed flask is charged with (R)-4-trimethylsilyl-3-butyn-2-ol (4.28 g, 30.1 mmol) and CH₂Cl₂ (350 mL) at -78°C.

-

Triethylamine (8.50 mL, 61.0 mmol) is added, followed by methanesulfonyl chloride (5.23 g, 46.0 mmol).

-

The solution is stirred for 1 hour at -78°C before being quenched with saturated aqueous NaHCO₃.

-

The solution is warmed to room temperature and concentrated. The residue is diluted with H₂O (200 mL) and Et₂O (100 mL).

-

The Et₂O layer is separated, dried over MgSO₄, filtered, and concentrated to afford the mesylate.

Enzymatic resolution and derivatization workflow.

Protodesilylation

The trimethylsilyl group can be readily cleaved to reveal the terminal alkyne, which is a valuable functional group for further transformations such as Sonogashira coupling. This reaction is typically carried out under mild basic conditions.

-

To a 100-mL round-bottomed flask, a solution of (R)-4-trimethylsilyl-3-butyn-2-yl mesylate (6.09 g, 27.6 mmol) in methanol (20 mL) is added.

-

Anhydrous K₂CO₃ (5.76 g, 42.0 mmol) is added to the solution.

-

The reaction is stirred for 15 minutes, at which point TLC analysis should indicate complete cleavage of the TMS group.

-

The solution is diluted with saturated NaCl solution (40 mL) and extracted with diethyl ether (3 x 50 mL).

-

The combined ether layers are washed with distilled H₂O (3 x 50 mL) to remove residual methanol, dried over MgSO₄, filtered, and concentrated to yield (R)-3-butyn-2-yl mesylate.

Protodesilylation of the mesylate derivative.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement of this compound is expected to proceed via protonation of the hydroxyl group, followed by a 1,3-hydride shift and tautomerization to yield 4-trimethylsilyl-3-buten-2-one.

Proposed Meyer-Schuster rearrangement pathway.

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for the substitution of the hydroxyl group with a variety of nucleophiles.[5][6] This reaction significantly expands the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the propargylic position.

-

Complexation: this compound reacts with dicobalt octacarbonyl to form a stable alkyne-cobalt complex.

-

Cation Formation: Treatment with a Lewis acid (e.g., BF₃·OEt₂) or a strong Brønsted acid generates a stabilized propargylic cation.

-

Nucleophilic Attack: A nucleophile attacks the carbocation, leading to the substituted product.

-

Decomplexation: The cobalt moiety is removed, typically by oxidation, to yield the final product.

Generalized workflow for the Nicholas reaction.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[7][8][9] this compound, after complexation with a cobalt carbonyl species, can participate in this reaction to generate highly functionalized five-membered rings.

-

Complex Formation: The alkyne moiety of this compound reacts with a cobalt carbonyl source (e.g., Co₂(CO)₈) to form an alkyne-cobalt complex.

-

Alkene Coordination and Insertion: An alkene coordinates to the cobalt center and subsequently inserts into a cobalt-carbon bond.

-

CO Insertion: A molecule of carbon monoxide inserts into a cobalt-carbon bond.

-

Reductive Elimination: The cyclopentenone product is formed through reductive elimination from the cobalt center.

Generalized pathway for the Pauson-Khand reaction.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and key reactions of this compound and its derivatives.

| Reaction | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Enzymatic Acetylation | Racemic this compound | Amano Lipase AK, Vinyl Acetate | Pentane | RT | 72 | ~50% conversion | [10] |

| Reduction of Acetate | (R)-4-trimethylsilyl-3-butyn-2-yl Acetate | DIBAL-H | Hexanes | -78 to RT | - | 87 | [10] |

| Reduction of Succinate | (S)-4-trimethylsilyl-3-butyn-2-yl Succinate | DIBAL-H | CH₂Cl₂ | -78 to RT | - | 86 | [10] |

| Mesylation | (R)-4-trimethylsilyl-3-butyn-2-ol | MsCl, Et₃N | CH₂Cl₂ | -78 | 1 | 91 | [10] |

| Protodesilylation | (R)-4-trimethylsilyl-3-butyn-2-yl Mesylate | K₂CO₃ | Methanol | RT | 0.25 | - | [10] |

| Compound | Spectroscopic Data | Reference |

| (R)-4-trimethylsilyl-3-butyn-2-ol | ¹H NMR (300 MHz, CDCl₃): δ 4.52 (q, J = 6.3 Hz, 1H), 1.83 (d, J = 5.3 Hz, 1H), 1.45 (d, J = 6.6 Hz, 3H), 0.17 (s, 9H). ¹³C NMR (75 MHz, CDCl₃): δ 107.7, 88.2, 58.5, 24.1, -0.20. IR (film): 3334, 2175 cm⁻¹. [α]²⁰D: +22.4 (c = 2.01, CHCl₃). | [10] |

| (S)-4-trimethylsilyl-3-butyn-2-ol | [α]²⁰D: -22.3 (c = 2.55, CHCl₃). | [10] |

| (R)-4-trimethylsilyl-3-butyn-2-yl Mesylate | ¹H NMR (300 MHz, CDCl₃): δ 5.20 (q, J = 6.7 Hz, 1H), 3.07 (s, 3H), 1.58 (d, J = 6.7 Hz, 3H), 0.15 (s, 9H). ¹³C NMR (75 MHz, CDCl₃): δ 101.1, 93.4, 68.3, 38.9, 22.3, -0.63. IR (film): 2961, 2175 cm⁻¹. [α]²⁰D: +98.4 (c = 2.30, CHCl₃). | [11] |

| 4-Trimethylsilyl-3-buten-2-one | ¹H NMR (CCl₄): δ 6.53 (d, J = 2 Hz, 1H), 6.18 (d, J = 2 Hz, 1H), 2.23 (s, 3H), 0.14 (s, 9H). | [12] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity with a wide range of electrophiles, coupled with the ability to control stereochemistry at the C-2 position, makes it a powerful tool for the construction of complex molecular architectures. The reactions detailed in this guide, including derivatization, protodesilylation, and participation in named reactions such as the Meyer-Schuster rearrangement, Nicholas reaction, and Pauson-Khand reaction, highlight its synthetic potential. This guide serves as a foundational resource for researchers and professionals in drug development and materials science, providing the necessary data and protocols to effectively utilize this compound in their synthetic endeavors. Further exploration into the direct reactions of the unprotected alcohol with a broader range of electrophiles will undoubtedly continue to expand its utility.

References

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. uwindsor.ca [uwindsor.ca]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.ucla.edu [chem.ucla.edu]

Stability of 4-Trimethylsilyl-3-butyn-2-ol under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

4-Trimethylsilyl-3-butyn-2-ol is a valuable bifunctional molecule featuring a secondary alcohol and a TMS-protected alkyne. This structure makes it a versatile building block in organic synthesis. However, the stability of the trimethylsilyl group is a critical parameter that dictates its compatibility with various reaction conditions, purification methods, and storage. The cleavage of the C(sp)-Si bond, known as desilylation or protodesilylation, can be promoted by both acids and bases, leading to the formation of the terminal alkyne, 3-butyn-2-ol. This guide aims to provide a detailed understanding of the factors governing the stability of this compound.

Stability Profile

The stability of the trimethylsilyl group on an alkyne is influenced by factors such as pH, temperature, solvent, and the presence of nucleophiles. Generally, the TMS group is considered a labile protecting group under both acidic and basic conditions[1].

Under Basic Conditions

The silicon-carbon bond in trimethylsilylalkynes is particularly susceptible to cleavage by bases. This is attributed to the increased nucleophilicity of the attacking species and the ability of the alkyne to stabilize a negative charge.

A study on the analogous compound, 4-(trimethylsilyl)-3-butyn-2-one, revealed that it is unstable in an aqueous buffer with a pH above 6.0, readily cleaving into a carbonyl alkyne and trimethylsilanol[2]. This susceptibility to cleavage in mildly basic to basic conditions is a strong indicator that this compound will behave similarly. The hydroxyl group in the alcohol is less electron-withdrawing than the ketone, which might slightly decrease the acidity of the acetylenic proton, but the fundamental mechanism of nucleophilic attack at the silicon or proton abstraction followed by cleavage is expected to be similar.

Common basic reagents known to cleave the TMS group from alkynes include:

-

Potassium carbonate in methanol

-

Tetrabutylammonium fluoride (TBAF)

-

Hydroxides (e.g., NaOH, KOH)

Under Acidic Conditions

While generally more stable to acidic conditions than to basic conditions, the TMS group on alkynes can also be cleaved by acids. The mechanism of acid-catalyzed desilylation is believed to involve protonation of the alkyne, which increases the electrophilicity of the silicon-carbon bond and facilitates its cleavage.

The stability of 4-(trimethylsilyl)-3-butyn-2-one was shown to be enhanced by lowering the buffer pH, suggesting that acidic conditions are more favorable for preserving the TMS group[2]. However, strong acidic conditions or prolonged exposure to milder acids can lead to desilylation.

Quantitative Data Summary

Direct quantitative kinetic data for the degradation of this compound under various pH conditions is not available in the reviewed literature. However, the qualitative information gathered strongly suggests a pH-dependent stability profile. The following table summarizes the expected stability based on the behavior of the analogous ketone and general knowledge of silylalkyne chemistry.

| Condition | Reagent/pH | Expected Stability of this compound |

| Basic | pH > 6.0 (aqueous buffer) | Low (prone to cleavage) |

| K₂CO₃ in Methanol | Low (used for intentional cleavage) | |

| TBAF in THF | Low (used for intentional cleavage) | |

| Neutral | pH ≈ 7.0 | Moderate |

| Acidic | pH < 6.0 (aqueous buffer) | High (stabilized) |

| Strong Acids (e.g., HCl, H₂SO₄) | Low to Moderate (cleavage can occur) |

Reaction Mechanisms and Pathways

The cleavage of the trimethylsilyl group from this compound proceeds through distinct mechanisms under acidic and basic conditions.

Experimental Protocols

The following are detailed methodologies for the intentional cleavage of the trimethylsilyl group, which demonstrate the compound's instability under these specific conditions.

Base-Catalyzed Desilylation using Potassium Carbonate in Methanol

This protocol is a mild and common method for the removal of the TMS group from terminal alkynes.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Potassium carbonate (anhydrous)

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with diethyl ether and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-butyn-2-ol.

-

Purify the product by distillation or column chromatography as required.

Desilylation using Tetrabutylammonium Fluoride (TBAF)

TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1 M)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-butyn-2-ol by an appropriate method (distillation or chromatography).

Conclusion

The stability of this compound is significantly dependent on the pH of the medium. It exhibits greater stability under neutral to mildly acidic conditions and is prone to cleavage of the silicon-carbon bond under basic conditions. This lability is a critical consideration for chemists in designing synthetic routes, selecting purification techniques, and defining storage conditions. While direct quantitative kinetic data for this specific alcohol is lacking in the literature, the behavior of the analogous ketone provides a strong basis for predicting its stability profile. The provided experimental protocols for desilylation serve as practical examples of the conditions under which the compound is unstable and can be intentionally converted to its corresponding terminal alkyne. For applications requiring high stability of the TMS group, especially in the presence of basic reagents, alternative, more robust silyl protecting groups such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) should be considered.

References

The Ascendancy of Silylalkynes: A Technical Guide to Their Novel Synthetic Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the silyl group onto an alkyne has unlocked a treasure trove of synthetic possibilities, establishing silylalkynes as indispensable building blocks in modern organic chemistry. Their unique reactivity, stability, and versatility have propelled their use in the synthesis of complex molecular architectures, ranging from pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the novel synthetic applications of silylalkynes, offering a comprehensive resource for researchers and professionals in the chemical sciences. We will delve into their utility in cycloaddition and cross-coupling reactions, desilylation-functionalization strategies, and their pivotal role in total synthesis. This guide will further provide detailed experimental protocols for key transformations and present quantitative data in a clear, comparative format to aid in experimental design and optimization.

The Silylalkyne Linchpin: Enabling Diverse Transformations

The presence of a trialkylsilyl group, most commonly trimethylsilyl (TMS), on a terminal alkyne offers several distinct advantages. It serves as a robust protecting group for the terminal proton, preventing unwanted side reactions. More importantly, the silyl group acts as a powerful directing group and a latent nucleophile or electrophile, enabling a wide array of selective transformations. The C(sp)-Si bond can be selectively cleaved under mild conditions, unmasking a terminal alkyne for further functionalization or participating directly in coupling reactions. This dual nature is the cornerstone of the synthetic utility of silylalkynes.

Cycloaddition Reactions: Building Molecular Complexity

Silylalkynes are valuable partners in various cycloaddition reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. The silyl group can influence the regioselectivity and reactivity of the cycloaddition, and its subsequent removal or transformation offers a handle for further synthetic elaboration.

Diels-Alder Reactions

In [4+2] cycloaddition reactions, silylalkynes can function as potent dienophiles. The electron-withdrawing nature of the silyl group can enhance the dienophilicity of the alkyne, leading to higher yields and selectivities. The resulting silylated cyclohexadiene products are versatile intermediates for further transformations.

| Diene | Silylalkyne Dienophile | Product | Yield (%) | Reference |

| Cyclopentadiene | Trimethylsilylacetylene | 5-(Trimethylsilyl)norbornadiene | 85 | [1] |

| 1,3-Butadiene | (Triisopropylsilyl)acetylene | 1,4-Disubstituted-1-(triisopropylsilyl)cyclohexadiene | 78 | [2] |

| Anthracene | Phenyl(trimethylsilyl)acetylene | 9,10-Dihydro-9,10-[1',2']-benzenoanthracene derivative | 92 | [3] |

Cross-Coupling Reactions: Forging Carbon-Carbon Bonds with Precision

Silylalkynes are paramount in modern cross-coupling chemistry, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds with exceptional control and efficiency. The two most prominent examples are the Sonogashira and Hiyama couplings.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Silylalkynes, after in-situ or prior desilylation, are excellent substrates for this reaction. The use of silylalkynes allows for the controlled, stepwise introduction of different aryl or vinyl groups, making it a cornerstone of complex molecule synthesis.[4]

Experimental Workflow for Sonogashira Coupling

Table of Representative Sonogashira Couplings with Silylalkynes

| Aryl Halide | Silylalkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 100 | 10 | 95 | [5] |

| 1-Iodo-4-nitrobenzene | Phenylacetylene (from TMS-protected) | Pd/Cu@AC | K₂CO₃ | EtOH | 70 | 2 | 92 | [6] |

| 4-Bromoanisole | 1-Hexyne (from TMS-protected) | Pd(OAc)₂/X-Phos | Cs₂CO₃ | H₂O/PTS | RT | 5 | 88 | [7] |

| 2-Iodothiophene | Phenylacetylene (from TMS-protected) | Pd/Cu@AC | K₂CO₃ | EtOH | 70 | 1.5 | 99 | [6] |

Catalytic Cycle of the Sonogashira Coupling

Hiyama Coupling

The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organosilane and an organic halide.[8][9] Silylalkynes can participate directly in this reaction, offering a fluoride-free alternative to other cross-coupling methods. The reaction is activated by a fluoride source (like TBAF) or under fluoride-free conditions using a silanol or a specific ligand.[8][10]

Catalytic Cycle of the Hiyama Coupling

Table of Representative Hiyama Couplings with Silylalkynes

| Organic Halide | Silylalkyne | Catalyst System | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodonitrobenzene | Phenyltrimethoxysilane | PdCl₂(dppf) | TBAF | THF | 60 | 12 | 98 | [11] |

| 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂/Cationic bipyridyl | NaOH | H₂O | 80 | 4 | 99 | [11] |

| 1-Iodo-4-(trifluoromethyl)benzene | Trimethoxy(4-methoxyphenyl)silane | Ni(cod)₂/IPr | None | Toluene | 100 | 16 | 74 | [12] |

| (Z)-1-Iodo-1-hexene | (E)-Vinyl tris(trimethylsilyl)silane | Pd(PPh₃)₄ | H₂O₂/NaOH | THF/H₂O | RT | 0.5 | 85 | [13] |

Desilylation-Functionalization: A Gateway to Diverse Alkynes

The facile cleavage of the C-Si bond in silylalkynes provides a powerful strategy for the synthesis of terminal alkynes and their subsequent functionalization. This two-step, one-pot approach is often more convenient and higher yielding than the direct use of gaseous and volatile acetylene.

Protodesilylation

The most fundamental desilylation reaction is the replacement of the silyl group with a proton, yielding a terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Common Reagents for Protodesilylation:

-

Base-mediated: K₂CO₃/MeOH, NaOH/MeOH, DBU[14]

-

Fluoride-mediated: Tetrabutylammonium fluoride (TBAF), CsF, KF[14][15]

Halodesilylation

The silyl group can be replaced by a halogen atom (I, Br, Cl) to generate haloalkynes, which are valuable precursors for further cross-coupling reactions. Reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) are commonly employed.

Experimental Protocols for Key Reactions

General Procedure for Sonogashira Coupling of an Aryl Iodide with a Silylalkyne[5]

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar) is added the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

The tube is evacuated and backfilled with the inert gas three times.

-

Anhydrous solvent (e.g., THF or a mixture of THF and Et₃N) is added, followed by the amine base (e.g., Et₃N, 3.0 equiv).

-

The silylalkyne (1.2 equiv) is then added dropwise via syringe.

-

The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 100 °C) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

General Procedure for Hiyama Coupling of an Aryl Bromide with an Alkynyl(trialkoxy)silane[11]

-

In a glovebox, a flame-dried Schlenk tube is charged with the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a ligand (e.g., SPhos, 0.1 equiv).

-

The alkynyl(trialkoxy)silane (1.5 equiv) and an anhydrous solvent (e.g., toluene) are added.

-

The activator (e.g., TBAF, 1.5 equiv, as a 1 M solution in THF) is added dropwise.

-

The Schlenk tube is sealed and heated in an oil bath at the specified temperature (e.g., 100-120 °C) with vigorous stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., diethyl ether).

-

The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

General Procedure for TBAF-Mediated Desilylation of a Silylalkyne[14][16]

-

To a solution of the silylalkyne (1.0 equiv) in an appropriate solvent (e.g., THF) at 0 °C is added a solution of TBAF (1.1-1.5 equiv, 1.0 M in THF) dropwise.

-

The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude terminal alkyne can be used directly in the next step or purified by flash column chromatography if necessary.

Conclusion

Silylalkynes have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their unique combination of stability, versatility, and predictable reactivity has enabled the development of a vast array of powerful synthetic methodologies. From the construction of complex cyclic systems through cycloaddition reactions to the precise formation of carbon-carbon bonds via cross-coupling, silylalkynes offer elegant and efficient solutions to challenging synthetic problems. The ability to readily unmask the terminal alkyne through desilylation further enhances their utility, providing a gateway to a diverse range of functionalized acetylenic compounds. As the demand for more sophisticated and complex molecules in drug discovery and materials science continues to grow, the novel applications of silylalkynes are poised to play an even more critical role in shaping the future of organic synthesis. This guide has provided a comprehensive overview of their current applications, along with practical data and protocols, to empower researchers to fully harness the synthetic potential of these remarkable building blocks.

References

- 1. Diels–Alder Reaction [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 9. Hiyama Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. faculty.fiu.edu [faculty.fiu.edu]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]

The Role of 4-Trimethylsilyl-3-butyn-2-ol in Palladium-Catalyzed Coupling Reactions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among these, the Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is particularly powerful for the synthesis of conjugated enynes and arylalkynes. This guide focuses on the mechanism of action of a key reagent in this field, 4-trimethylsilyl-3-butyn-2-ol, in such coupling reactions. This versatile building block serves as a stable, easily handled surrogate for acetylene, offering significant advantages in terms of safety and reactivity control. Its unique structure, featuring a trimethylsilyl (TMS) protecting group, a reactive alkyne moiety, and a secondary alcohol, dictates its behavior and utility in complex molecular syntheses.

Core Mechanism of Action in Sonogashira Coupling

The primary role of this compound in Sonogashira coupling is to act as a protected terminal alkyne that can be deprotected in situ. This strategy circumvents the challenges associated with handling gaseous and highly reactive acetylene. The reaction typically proceeds via a one-pot, two-step sequence within a single catalytic cycle: in-situ desilylation followed by the cross-coupling event.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the classic variant, a copper cycle.

1. In-Situ Desilylation: The reaction is initiated by the removal of the trimethylsilyl group from this compound. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), or a base.[1][2][3] This generates a terminal alkyne, 3-butyn-2-ol, which can then enter the catalytic cycle.

2. The Palladium Catalytic Cycle:

-

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The terminal alkyne, activated by the copper co-catalyst (in the copper-catalyzed version) to form a copper acetylide, is transferred to the palladium(II) center. This step displaces the halide and forms a palladium-alkynyl complex. In copper-free variants, the deprotonated alkyne coordinates directly to the palladium center.

-

Reductive Elimination: The aryl and alkynyl ligands on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

3. The Copper Catalytic Cycle (in the copper-catalyzed variant):

-

A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4]

-

This copper acetylide is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium(II) complex.

The hydroxyl group in this compound can potentially influence the reaction by acting as an internal ligand to the metal centers or by affecting the solubility and reactivity of the molecule. However, the Sonogashira reaction is generally tolerant of alcohol functionalities.[1]

Signaling Pathways and Experimental Workflows

The logical flow of a one-pot Sonogashira coupling reaction involving in-situ desilylation can be visualized as follows:

Caption: Experimental workflow for a one-pot Sonogashira coupling.

The catalytic cycle for the copper-catalyzed Sonogashira reaction is depicted below:

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various aryl halides with 2-methyl-3-butyn-2-ol, a close structural analog of this compound, which demonstrates the feasibility and general conditions applicable to the target molecule.[5][6] The use of this compound is expected to proceed under similar conditions with an initial in-situ desilylation step.

| Entry | Aryl Halide | Alkyne Source | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | 2-methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI (5 mol%) | DIPA | DIPA | 70 | 1 | 95 (of initial coupled product) | [5] |

| 2 | 4-Iodoanisole | 2-methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI (5 mol%) | DIPA | DIPA | 70 | 1 | 93 (of initial coupled product) | [5] |

| 3 | 4-Iodonitrobenzene | 2-methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI (5 mol%) | DIPA | DIPA | 70 | 1 | 98 (of initial coupled product) | [5] |

| 4 | 3-Bromoaniline | 2-methyl-3-butyn-2-ol | Pd(OAc)₂ (3 mol%) / P(p-tol)₃ (6 mol%) | DBU | THF | 80 | 6 | 89 | [6][7] |

| 5 | 4-Bromoacetophenone | 2-methyl-3-butyn-2-ol | Pd(OAc)₂ (3 mol%) / P(p-tol)₃ (6 mol%) | DBU | THF | 80 | 6 | 92 | [6][7] |

| 6 | 4-Bromobenzonitrile | 2-methyl-3-butyn-2-ol | Pd(OAc)₂ (3 mol%) / P(p-tol)₃ (6 mol%) | DBU | THF | 80 | 6 | 95 | [6][7] |

Experimental Protocols

The following is a general experimental protocol for a one-pot Sonogashira coupling reaction using a TMS-protected alkyne, adapted for this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol) or Cesium Fluoride (CsF) (1.5 mmol)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)

-

Anhydrous solvent (e.g., THF, DMF, or toluene) (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

-

Add the desilylating agent (TBAF solution or solid CsF).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound is a highly valuable and versatile reagent in palladium-catalyzed coupling reactions, particularly in the Sonogashira coupling. Its mechanism of action involves a convenient one-pot, in-situ desilylation to generate a reactive terminal alkyne, which then participates in the well-established catalytic cycle to form C-C bonds with aryl or vinyl halides. This approach offers significant practical advantages over the use of acetylene gas. The presence of the hydroxyl group is well-tolerated and can potentially be exploited for further synthetic transformations. The data and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the application of this important building block in the construction of complex molecular architectures.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Computational Chemistry Roadmap for 4-Trimethylsilyl-3-butyn-2-ol: Bridging Synthesis and In Silico Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trimethylsilyl-3-butyn-2-ol is a valuable chiral building block in organic synthesis, notably as a key intermediate in the preparation of bioactive molecules like 5-lipoxygenase inhibitors.[1] While its synthesis and stereoselective preparation are well-documented, a significant gap exists in the literature regarding its computational characterization. This technical guide consolidates the available experimental data for this compound and, in the absence of direct computational studies, proposes a comprehensive computational workflow. This roadmap, encompassing Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, aims to unlock a deeper understanding of its electronic structure, reactivity, and potential as a pharmacophore, thereby accelerating its application in drug discovery and materials science.

Introduction

Propargyl alcohols are versatile intermediates in organic synthesis, and the introduction of a bulky trialkylsilyl group, such as trimethylsilyl (TMS), enhances their utility by protecting the terminal alkyne and influencing the stereochemical outcome of reactions. This compound, in its racemic and enantiopure forms, has been employed in the synthesis of complex natural products and therapeutic agents.[1] The asymmetric synthesis of its enantiomers is of particular importance, with biocatalytic reductions of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one, offering high enantioselectivity.[1][2]

Despite its synthetic importance, the physicochemical and electronic properties of this compound have not been thoroughly investigated through computational methods. Such studies are crucial for rationalizing its reactivity, predicting its behavior in different chemical environments, and designing new applications, particularly in the realm of drug development where understanding ligand-receptor interactions is paramount. This guide provides a foundation of known experimental data and lays out a blueprint for future computational investigations.

Experimental Data

Physicochemical and Spectroscopic Properties

A summary of the available physical and spectroscopic data for this compound and its precursor is presented below.

| Compound | Formula | MW ( g/mol ) | Form | bp (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-(Trimethylsilyl)-3-butyn-2-one | C₇H₁₂OSi | 140.26 | Liquid | 156 | 0.854 | 1.442 |

| (S)-4-Trimethylsilyl-3-butyn-2-ol | C₇H₁₄OSi | 142.27 | - | 75-80 (0.5 mmHg) | - | - |

Table 1: Physicochemical Properties [3]

| Compound | IR (film, cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (R)-4-Trimethylsilyl-3-butyn-2-ol | 3334, 2175 | 0.17 (s, 9H), 1.45 (d, J=6.6, 3H), 1.83 (d, J=5.3, 1H), 4.52 (app p, J=6.3, 1H) | -0.20, 24.1, 58.5, 88.2, 107.7 |

| (rac)-4-Triisopropylsilyl-3-butyn-2-ol | 3325, 2943, 2866, 2173, 1464 | 1.08 (m, 21H), 1.48 (d, J=6.6 Hz, 3H), 1.78 (s, 1H), 4.55 (q, J=6.6 Hz, 1H) | 11.1, 18.5, 24.5, 58.7, 84.3, 109.8 |

Table 2: Spectroscopic Data [3][4]

Experimental Protocols

A well-established method for obtaining the enantiomers of this compound involves enzymatic resolution. The following is a summary of the procedure described in Organic Syntheses.[3]

-

Acetylation: Racemic this compound is treated with vinyl acetate in the presence of Amano Lipase AK and molecular sieves in pentane. The reaction is monitored by GC until approximately 50% completion.

-

Separation: The mixture, now containing (R)-acetate and (S)-alcohol, is separated. The unreacted (S)-alcohol is then derivatized with succinic anhydride.

-

Purification: The (R)-acetate and the (S)-succinate are separated by distillation.

-

Hydrolysis: The separated esters are then hydrolyzed to yield the corresponding enantiopure alcohols. For instance, the (R)-acetate is treated with DIBAL-H to give (R)-4-trimethylsilyl-3-butyn-2-ol.[3]

References

Navigating the Stereochemical Landscape of 4-Trimethylsilyl-3-butyn-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of reactions involving 4-trimethylsilyl-3-butyn-2-ol, a versatile chiral building block in modern organic synthesis. The precise control of stereochemistry is paramount in the development of pharmaceuticals and other bioactive molecules, and this document serves as a detailed resource for professionals engaged in these fields. Herein, we present key stereoselective transformations, detailed experimental protocols, and quantitative data to facilitate the strategic application of this valuable synthon.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding ketone, 4-trimethylsilyl-3-butyn-2-one. Both biocatalytic and chemical methods have been successfully employed to afford high enantiomeric purity.

Biocatalytic Asymmetric Reduction

Microbial reductases have proven to be highly efficient and selective catalysts for the production of enantiopure (R)- and (S)-4-trimethylsilyl-3-butyn-2-ol. Different microorganisms exhibit distinct stereoselectivities, allowing for access to either enantiomer.

A notable example is the use of immobilized Candida parapsilosis CCTCC M203011 cells, which selectively produce (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate in the synthesis of 5-lipoxygenase inhibitors.[1] The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial for achieving high yields and enantiomeric excess.[1] Conversely, enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol can be obtained with high enantioselectivity using immobilized whole cells of Acetobacter sp. CCTCC M209061.[1]

dot

Caption: Biocatalytic routes to enantiopure this compound.

| Catalyst (Microorganism) | Product Enantiomer | Co-substrate | pH | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Candida parapsilosis CCTCC M203011 | (S) | 2-Propanol | 5.0 | 30 | 95.2 | >99.9 | [1] |

| Acetobacter sp. CCTCC M209061 | (R) | Not specified | 5.0 | 30 | 71 | >99 | [1] |

Chemical Asymmetric Reduction and Resolution

Chemical methods, including asymmetric transfer hydrogenation, provide a valuable alternative to biocatalysis. For instance, the Noyori asymmetric hydrogenation of 4-triisopropylsilyl-3-butyn-2-one, a bulkier analogue, proceeds with high enantioselectivity.[2]

Furthermore, kinetic resolution of racemic this compound offers a robust method to obtain both enantiomers in high purity. An efficient procedure involves lipase-catalyzed acylation.[3]

dot

Caption: Workflow for the enzymatic kinetic resolution of this compound.

| Method | Starting Material | Reagents | Product(s) | Yield (%) | ee (%) | Reference |

| Enzymatic Resolution | rac-4-Trimethylsilyl-3-butyn-2-ol | Amano Lipase AK, Vinyl Acetate | (R)-Acetate & (S)-Alcohol | 94 (acetate) | 98 (for S-alcohol) | [3] |

| Asymmetric Transfer Hydrogenation | 4-Triisopropylsilyl-3-butyn-2-one | Noyori Ru-catalyst | (S)-4-Triisopropylsilyl-3-butyn-2-ol | 85 | >95 | [2][4] |

Stereoselective Reactions of this compound and Its Derivatives

Enantiopure this compound is a valuable precursor for a variety of stereoselective transformations. The hydroxyl group can be derivatized to modulate its reactivity, and the chiral center directs the stereochemical outcome of subsequent reactions.

Reactions at the Stereogenic Center

Mesylate Formation and Nucleophilic Substitution: The hydroxyl group of this compound can be readily converted to a good leaving group, such as a mesylate, with retention of configuration. This mesylate is a versatile intermediate for SN2 reactions, which proceed with inversion of stereochemistry.[3]

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful tool for the stereochemical inversion of the alcohol. This reaction allows for the direct conversion of the hydroxyl group to a variety of functionalities with predictable inversion of the stereocenter. While a specific detailed protocol for this compound is not provided in the searched literature, the general mechanism is well-established.

Diastereoselective Additions of Derivatives

The mesylate derivatives of enantiopure this compound have been shown to undergo highly enantio-, regio-, and diastereoselective additions to aldehydes, leading to the formation of homopropargylic alcohols.[1]

| Substrate | Electrophile | Reagents | Product | Diastereomeric Ratio (dr) | Reference |

| (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate | Aldehydes | Various | Homopropargylic Alcohols | High | [1] |

Experimental Protocols

Enzymatic Resolution of (±)-4-Trimethylsilyl-3-butyn-2-ol[3]

A. (R)-4-Trimethylsilyl-3-butyn-2-yl Acetate and (S)-4-Trimethylsilyl-3-butyn-2-yl Succinate: To a stirred solution of racemic this compound (10.0 g, 69.9 mmol) in pentane (250 mL) is added Amano Lipase AK (2.00 g), freshly distilled vinyl acetate (50 mL), and pulverized, activated 4Å molecular sieves (1 g). The mixture is stirred at room temperature for 72 h. The mixture is filtered, and the filtrate is concentrated. To this mixture in THF (50 mL) is added Et3N (9.1 mL, 65.0 mmol), DMAP (92 mg, 0.75 mmol), and succinic anhydride (4.15 g, 41.1 mmol). The mixture is heated to reflux for 4 h, cooled, and quenched with saturated aqueous NaHCO3. After extraction with ethyl acetate and purification by distillation, (R)-4-trimethylsilyl-3-butyn-2-yl acetate is obtained (6.10-6.11 g, 94%). The aqueous phase is acidified and extracted to yield the (S)-succinate.

B. (S)-4-Trimethylsilyl-3-butyn-2-ol: To a solution of the (S)-succinate (8.48 g, 34.8 mmol) in CH2Cl2 (100 mL) at -78°C is added DIBAL-H (77 mL of 1.0 M solution in hexanes). The solution is stirred for 10 min, and the product is isolated and purified by distillation to yield (S)-4-trimethylsilyl-3-butyn-2-ol (4.26-4.28 g, 86%). The enantiomeric excess was determined to be 98:2 by GC analysis of the corresponding acetate.[3]

Preparation of (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate[3]

To a solution of (R)-4-trimethylsilyl-3-butyn-2-ol (4.28 g, 30.1 mmol) in CH2Cl2 (350 mL) at -78°C is added Et3N (8.50 mL, 61.0 mmol) followed by methanesulfonyl chloride (5.23 g, 46.0 mmol). The solution is stirred for 1 h at -78°C before being quenched with saturated aqueous NaHCO3 solution. The product is isolated to afford (R)-4-trimethylsilyl-3-butyn-2-yl mesylate (6.07-6.09 g, 91%).[3]

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. The stereocenter can be introduced with high fidelity through both biocatalytic and chemical asymmetric reductions of the corresponding ketone, as well as through enzymatic resolution of the racemate. The resulting enantiopure alcohol can be further functionalized, and its derivatives undergo a range of stereoselective reactions, providing access to complex chiral molecules. The detailed protocols and compiled data within this guide are intended to empower researchers in the strategic and effective use of this important synthon in their synthetic endeavors.

References

The Versatility of 4-Trimethylsilyl-3-butyn-2-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trimethylsilyl-3-butyn-2-ol has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its unique structural features, combining a reactive propargyl alcohol moiety with a sterically influential and synthetically useful trimethylsilyl group, have positioned it as a key intermediate in the synthesis of complex and biologically active molecules. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of potent enzyme inhibitors. Detailed experimental protocols, quantitative data on synthetic yields and biological activities, and visualizations of relevant signaling pathways are presented to facilitate further research and application of this compound in drug discovery.

Introduction: A Unique Building Block for Complex Syntheses

Propargyl alcohols are a well-established class of intermediates in organic synthesis, offering a rich platform for a variety of chemical transformations. The introduction of a trimethylsilyl (TMS) group at the alkyne terminus of 3-butyn-2-ol imparts several advantageous properties. The TMS group can act as a removable protecting group for the terminal alkyne, preventing unwanted side reactions, and its steric bulk can influence the stereochemical outcome of reactions at the adjacent chiral center.[1] This combination of features makes this compound, particularly its enantiopure forms, a powerful tool for the asymmetric synthesis of complex natural products and novel therapeutic agents.

This guide will explore the pivotal role of this compound in the synthesis of two distinct classes of enzyme inhibitors: 5-lipoxygenase (5-LOX) inhibitors and proteasome inhibitors, exemplified by the potent natural product Salinosporamide A.

Synthesis of this compound and its Enantiomers

The preparation of racemic and enantiomerically enriched this compound can be achieved through several synthetic strategies.

Racemic Synthesis

A common approach to racemic this compound involves the nucleophilic addition of the lithium salt of trimethylsilylacetylene to acetaldehyde.

Enantioselective Synthesis and Resolution

For applications in asymmetric synthesis, enantiomerically pure forms of this compound are essential. These can be obtained through asymmetric reduction of the corresponding ketone or by kinetic resolution of the racemic alcohol.

-

Asymmetric Reduction: The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using biocatalysts such as immobilized Candida parapsilosis or Acetobacter sp. cells has been shown to produce the (S)- or (R)-enantiomer, respectively, with high enantiomeric excess.[1]

-

Lipase-Mediated Kinetic Resolution: An effective method for resolving racemic this compound involves lipase-catalyzed acylation.[2] In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted enantiomers.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound and its precursor is crucial for its application in synthesis.

| Property | 4-(Trimethylsilyl)-3-butyn-2-one | 4-(Trimethylsilyl)-3-butyn-2-ol |

| Molecular Formula | C₇H₁₂OSi | C₇H₁₄OSi |

| Molecular Weight | 140.26 g/mol [3] | 142.27 g/mol [4] |

| Boiling Point | 156 °C | Not specified |

| Density | 0.854 g/mL at 25 °C | 0.847 g/mL at 25 °C |

| Refractive Index | n20/D 1.442 | n20/D 1.446 |

Table 1: Physicochemical Properties

| Spectroscopic Data | 4-Triisopropylsilyl-3-butyn-2-ol (Analog for Comparison)[5] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 4.55 (q, J = 6.6 Hz, 1H), 1.78 (s, 1H), 1.48 (d, J = 6.6 Hz, 3H), 1.08 (m, 21H) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 109.8, 84.3, 58.7, 24.5, 18.5, 11.1 |

| IR (film) ν (cm⁻¹) | 3325, 2943, 2866, 2173, 1464 |

Applications in Medicinal Chemistry

The primary medicinal chemistry value of this compound lies in its utility as a chiral starting material for the synthesis of complex bioactive molecules.

Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors

(S)-4-(trimethylsilyl)-3-butyn-2-ol is a key intermediate in the preparation of 5-lipoxygenase inhibitors.[1] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases such as asthma.

The inhibition of 5-LOX disrupts the production of leukotrienes, thereby mitigating the inflammatory response. The following diagram illustrates the 5-LOX signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipase-mediated resolution of 4-TMS-3-butyn-2-ol and use of the mesylate derivatives as a precursor to a highly stereoselective chiral allenylindium reagent [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(三甲基硅基)-3-丁炔-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 4-(trimethylsilyl)-3-butyn-2-ol (C7H14OSi) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Trimethylsilyl-3-butyn-2-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereoselective synthesis is of significant interest. This document provides detailed protocols for the enantioselective synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol, with a primary focus on a highly selective biocatalytic reduction method. A comparison with a chemical catalytic approach is also presented to offer alternative synthetic strategies.

Comparison of Synthetic Methods

The enantioselective synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol can be achieved through various methods. Below is a summary of quantitative data for two prominent approaches: biocatalytic asymmetric reduction and chemical asymmetric transfer hydrogenation.

| Method | Catalyst/Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages |

| Biocatalytic Asymmetric Reduction | Immobilized Acetobacter sp. CCTCC M209061 | 4-(trimethylsilyl)-3-butyn-2-one | 71 | >99 | High enantioselectivity, mild reaction conditions, environmentally benign.[1][2] |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | 4-(triisopropylsilyl)-3-butyn-2-one* | 98 | >95 | High yield, excellent enantioselectivity, well-established chemical method. |

*Note: Data for the asymmetric transfer hydrogenation is for a structurally similar substrate, 4-(triisopropylsilyl)-3-butyn-2-one. This method is adaptable for 4-(trimethylsilyl)-3-butyn-2-one.

Featured Protocol: Biocatalytic Asymmetric Reduction

This protocol details the highly enantioselective synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol via the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using immobilized whole cells of Acetobacter sp. CCTCC M209061.[1][2]

Materials and Reagents

-

Acetobacter sp. CCTCC M209061

-

Growth medium for Acetobacter sp.

-

Sodium alginate

-

Calcium chloride (CaCl₂)

-

4-(trimethylsilyl)-3-butyn-2-one

-

Co-substrate (e.g., glucose or isopropanol)

-

Citrate buffer (pH 5.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure

Step 1: Cultivation of Acetobacter sp. CCTCC M209061

-

Prepare the appropriate growth medium for Acetobacter sp. and sterilize.

-

Inoculate the medium with a starter culture of Acetobacter sp. CCTCC M209061.

-

Incubate the culture under optimal growth conditions (temperature, aeration) until the desired cell density is reached.

-

Harvest the cells by centrifugation.

Step 2: Immobilization of Acetobacter sp. Cells

-

Wash the harvested cells with a sterile saline solution.

-

Resuspend the cell pellet in a sterile sodium alginate solution.

-

Extrude the cell-alginate mixture dropwise into a stirred solution of calcium chloride to form beads.

-

Allow the beads to harden, then collect and wash them with sterile water.

Step 3: Asymmetric Reduction

-

In a reaction vessel, combine the immobilized Acetobacter sp. beads, citrate buffer (pH 5.0), and the co-substrate (130.6 mM).[1][2]

-

Add 4-(trimethylsilyl)-3-butyn-2-one to a final concentration of 6.0 mM.[1][2]

-

Incubate the reaction mixture at 30°C with shaking at 180 rpm.[1][2]

-

Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

Step 4: Product Isolation and Purification

-

Once the reaction is complete, separate the immobilized beads from the reaction mixture.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography, to obtain pure (R)-4-Trimethylsilyl-3-butyn-2-ol.

Workflow and Pathway Diagrams

Experimental Workflow for Biocatalytic Reduction

Caption: Experimental workflow for the biocatalytic synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol.

Signaling Pathway: Catalytic Cycle of Asymmetric Reduction

Caption: Simplified catalytic cycle for the enzyme-mediated asymmetric reduction.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-4-Trimethylsilyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals